Lente insulin, derived from the Italian word lento meaning "slow," is an intermediate duration insulin formulation that was historically used to manage diabetes. It is a combination of porcine and bovine insulin products, modified to slow its absorption and prolong its action in the body. Although it was once a common choice for diabetes management, lente insulin has been discontinued for human use in the United States since the mid-2000s, primarily due to the emergence of more predictable insulin analogs.
Lente insulin is produced by combining different forms of insulin with zinc, which alters the pharmacokinetics of the hormone. The formulation typically consists of 30% semilente (amorphous precipitates of insulin) and 70% ultralente (crystallized insulin) . The original sources of these insulins were animal-derived, specifically from pigs and cows, prior to the widespread adoption of recombinant DNA technology for human insulin production.
The synthesis of lente insulin involves the following key steps:
The modification process alters the physical properties of insulin, allowing it to form larger crystals that dissolve more slowly upon injection. This results in a prolonged release of insulin into circulation compared to short-acting insulins.
Lente insulin consists of two main components: semilente and ultralente insulins. The molecular structure of insulin itself comprises two polypeptide chains (A and B chains) linked by disulfide bonds. The specific modifications in lente insulin involve changes in crystallization due to zinc addition.
Lente insulin undergoes several biochemical reactions upon administration:
The presence of zinc affects not only the solubility but also the stability and duration of action of lente insulin compared to other formulations like NPH (Neutral Protamine Hagedorn) .
Lente insulin functions by mimicking the body's natural release of insulin throughout the day:
The pharmacodynamics of lente insulin indicate a gradual increase in serum insulin levels following administration, leading to sustained glucose-lowering effects over time .
Relevant analyses have shown that up to 40% of an injected dose may remain unabsorbed for extended periods .
The development of Lente insulin emerged from systematic efforts to prolong the action profile of early insulin therapeutics. In the 1950s, researchers exploited zinc’s crystallographic properties to modify insulin kinetics. By adding zinc ions to crude pancreatic extracts (typically bovine/porcine sources), insulin molecules aggregated into complexes with delayed subcutaneous dissolution. Hallas-Møller’s pivotal 1952 work demonstrated that adjusting pH and zinc ratios yielded two distinct crystalline forms [1] [6]:
Lente insulin was formulated as a fixed 30:70 ratio of semilente-to-ultralente suspensions. This hybrid aimed to balance onset and duration while minimizing the pronounced peak effects observed in Neutral Protamine Hagedorn (NPH) insulin [6] [8]. Animal-sourced Lente, however, faced inherent limitations:
Table 1: Composition and Pharmacokinetics of Animal-Derived Lente Formulations
Component | Physical State | Onset (hrs) | Peak (hrs) | Duration (hrs) | Role in Lente Mix |
---|---|---|---|---|---|
Semilente | Amorphous | 1–2 | 4–8 | 12–16 | 30% of suspension |
Ultralente | Crystalline | 4–8 | 16–18 | 24–30+ | 70% of suspension |
Lente (30:70) | Heterogeneous | 1–3 | 8–12 | 18–24 | Final product |
The 1980s recombinant DNA revolution enabled biosynthesis of "human" insulin via E. coli or yeast expression systems. This permitted production of monocomponent Lente insulin with near-zero proinsulin contamination (<10 ppm) [1] [8]. Recombinant human Lente (e.g., Humulin L, Novolin L) offered:
However, recombinant Lente retained the fundamental limitations of zinc suspension technology:
These shortcomings catalyzed the development of true insulin analogs (e.g., insulin glargine, detemir) engineered for flatter time-action profiles via molecular modifications like glycine substitution or fatty acid side chains [3] [8].
Lente insulin’s market withdrawal in the mid-2000s (FDA formal discontinuation notice: 2005) resulted from converging factors [5] [6]:
Regulatory Pressure: FDA guidelines prioritized insulins with "consistent pharmacokinetic profiles" and "reduced adverse events" – criteria unmet by suspension-based formulations [6].
Market Dynamics: Post-2000, insulin glargine captured >50% of basal insulin prescriptions, rendering Lente commercially nonviable [5] [6].
Veterinary formulations (e.g., Vetsulin®) remain available due to:
Table 2: Key Events in Lente Insulin’s Development and Discontinuation
Year | Event | Significance | Reference |
---|---|---|---|
1952 | Hallas-Møller patents zinc insulin suspension | First protraction method without protamine | [6] |
1980s | Recombinant human Lente (Humulin L/Novolin L) | Improved purity; reduced immunogenicity | [8] |
1999 | Insulin glargine approved | First analog with peakless 24-hour profile | [8] |
2005 | Eli Lilly discontinues Humulin UL/L | Withdrawal from human markets | [6] |
2009 | FDA approves porcine Vetsulin for animals | Species-specific formulation retains veterinary use | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7